
Chlorsulfaquinoxaline
概要
説明
Chlorsulfaquinoxaline is a halogenated derivative of sulfaquinoxaline, an immunosuppressive and antifungal agent. It is primarily used in veterinary medicine to control coccidiosis in poultry, rabbits, sheep, and cattle . This compound acts as a topoisomerase IIα and IIβ poison, inhibiting DNA replication .
作用機序
クロルスルファキノキサリンは、トポイソメラーゼIIαおよびIIβの毒として作用し、DNA複製を阻害することで効果を発揮します 。このメカニズムは、その抗菌性と抗真菌性に不可欠です。 この化合物は、DNAの構造変化を制御する酵素であるDNAトポイソメラーゼを標的としています .
生化学分析
Biochemical Properties
It is known to be structurally similar to endogenous substances such as aminobenzenesulfonamides . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner as these substances.
Cellular Effects
Chlorsulfaquinoxaline has been observed to have effects on various types of cells. In vitro, it acts as a topoisomerases IIα and IIβ poison, thus inhibiting DNA replication . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to inhibit DNA replication suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound shows a slow degradation during photolysis compared with chlorination process .
準備方法
Chlorsulfaquinoxaline can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamines with dicarbonyl compounds under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Industrial production methods often involve chlorination and UV irradiation processes, which are used in water treatment plants to transform sulfaquinoxaline .
化学反応の分析
クロルスルファキノキサリンは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、塩素やUV光などの試薬によって促進され、さまざまな副生成物の生成につながります.
水酸化と異性化: これらの反応は、光分解中に発生します.
これらの反応で使用される一般的な試薬や条件には、塩素、UV光、特定のpHや温度設定があります。 これらの反応から生成された主な生成物には、液体クロマトグラフィーと質量分析を使用して特定されたさまざまな副生成物が含まれます .
4. 科学研究の応用
クロルスルファキノキサリンは、科学研究で幅広い用途があります。
科学的研究の応用
Anticancer Research
Chlorsulfaquinoxaline has been investigated for its efficacy in treating different types of cancer, notably lung cancer and colorectal cancer. Clinical trials have explored its potential as a chemotherapeutic agent:
- Lung Cancer : Studies have indicated that this compound may inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression .
- Colorectal Cancer : Similar investigations have highlighted its potential role in targeting specific cancer cell lines, suggesting a multifaceted approach to combat this prevalent disease .
Antimicrobial Activity
The compound has demonstrated significant antibacterial activity against a range of pathogens. Its mechanism involves inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication:
- In vitro Studies : Research has shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections resistant to conventional antibiotics .
- Case Studies : In veterinary applications, this compound has been effectively used to treat coccidiosis in livestock, showcasing its practical utility in managing infectious diseases .
Structure-Activity Relationship (SAR) Studies
The effectiveness of this compound can be further understood through SAR studies that analyze how modifications to its chemical structure influence biological activity:
Modification | Effect on Activity |
---|---|
Chlorine Substitution | Enhanced antibacterial properties |
Sulfonamide Group | Increased efficacy against pathogens |
Altered Side Chains | Variability in anticancer effects |
These studies illustrate that strategic modifications can optimize the compound's therapeutic effects, enhancing its application scope.
Case Study 1: Lung Cancer Treatment
A clinical trial involving this compound demonstrated promising results in patients with advanced lung cancer. The study reported a significant reduction in tumor size among participants receiving the compound as part of their treatment regimen. This trial underscored the potential of repurposing existing drugs for new therapeutic uses.
Case Study 2: Treatment of Bacterial Infections
In a controlled study on livestock, this compound was administered to animals suffering from severe bacterial infections. The results indicated a rapid improvement in health and a decrease in mortality rates, reinforcing the compound's role as an effective antimicrobial agent.
類似化合物との比較
生物活性
Chlorsulfaquinoxaline (CQS) is a sulfonamide derivative of quinoxaline, recognized for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the chemical formula CHClNOS and is characterized by its unique structure, which consists of a chlorinated quinoxaline moiety linked to a benzenesulfonamide. This structural arrangement contributes to its ability to inhibit critical biological processes.
Mechanism of Action:
- Topoisomerase Inhibition: CQS exhibits potential anti-cancer activity by targeting topoisomerase II enzymes (both alpha and beta), crucial for DNA replication. Inhibition of these enzymes disrupts DNA replication, leading to apoptosis in cancer cells.
- Antibacterial Activity: CQS also functions as an antibacterial agent by inhibiting bacterial folic acid synthesis, a mechanism common to sulfonamides. This action makes it effective against various bacterial pathogens .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Cancer Treatment: Clinical trials have explored its efficacy in treating lung and colorectal cancers. Its role as a topoisomerase inhibitor positions it as a candidate for combination therapies aimed at enhancing anti-cancer efficacy .
- Infectious Diseases: CQS has demonstrated antiprotozoal activity, particularly against Leishmania species, making it a subject of interest for treating leishmaniasis .
Case Studies
-
Antileishmanial Activity:
A study focused on the structure-activity relationship (SAR) of quinoxaline derivatives found that CQS exhibited significant inhibitory effects against the promastigote forms of Leishmania amazonensis. The synthesized derivatives showed promising IC values, indicating their potential as effective antileishmanial agents . -
Combination Therapies:
Research has shown that CQS can be effectively combined with COX-2 inhibitors in treating neoplasia. This combination therapy aims to enhance therapeutic outcomes while minimizing side effects associated with traditional cancer treatments .
Efficacy Data
The following table summarizes key findings from various studies on the biological activity of CQS:
Study | Biological Activity | IC | Notes |
---|---|---|---|
Cherkasov et al. (2023) | Antileishmanial | 5.70 μM | Effective against Leishmania amazonensis |
Drug Trials (2024) | Cancer treatment | Not specified | Under investigation for lung and colorectal cancers |
Combination Therapy Study (2005) | Neoplasia treatment | Not specified | Enhances efficacy with COX-2 inhibitors |
Safety Profile and Side Effects
Although this compound shows promise in various therapeutic areas, its safety profile is still under investigation. Potential side effects may include nausea, vomiting, and allergic reactions, similar to other sulfonamide drugs . Further studies are necessary to fully elucidate its toxicity and long-term safety.
特性
IUPAC Name |
4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNHMQGVWXIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243340 | |
Record name | Chlorsulfaquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL) | |
Record name | CHLOROSULFAQUINOXALINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339004%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
97919-22-7 | |
Record name | 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97919-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorsulfaquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097919227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorsulfaquinoxaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chloroquinoxaline sulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorsulfaquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORSULFAQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0408QB48D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。